2,7-Dibromo-imidazo[1,2-a]pyridine 2,7-Dibromo-imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13509955
InChI: InChI=1S/C7H4Br2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H
SMILES: C1=CN2C=C(N=C2C=C1Br)Br
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.93 g/mol

2,7-Dibromo-imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC13509955

Molecular Formula: C7H4Br2N2

Molecular Weight: 275.93 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dibromo-imidazo[1,2-a]pyridine -

Specification

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
IUPAC Name 2,7-dibromoimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H4Br2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H
Standard InChI Key XEMZFTVAFSIORL-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C=C1Br)Br
Canonical SMILES C1=CN2C=C(N=C2C=C1Br)Br

Introduction

Structural and Chemical Profile

Molecular Characteristics

2,7-Dibromo-imidazo[1,2-a]pyridine features a fused bicyclic system with nitrogen atoms at positions 1 and 3 of the imidazole ring and bromine atoms at positions 2 and 7 of the pyridine moiety (Figure 1). Its molecular formula is C₇H₄Br₂N₂, with a molar mass of 275.93 g/mol. Key identifiers include:

PropertyValue
IUPAC Name2,7-dibromoimidazo[1,2-a]pyridine
CAS Number84714255
SMILESC1=CN2C=C(N=C2C=C1Br)Br
InChI KeyXEMZFTVAFSIORL-UHFFFAOYSA-N
PubChem CID84714255

The compound’s planar structure and electron-deficient aromatic system make it amenable to electrophilic substitutions and metal-catalyzed cross-coupling reactions .

Synthesis and Optimization

General Synthetic Pathways

Imidazo[1,2-a]pyridines are typically synthesized via cyclization reactions between 2-aminopyridines and α-halo carbonyl compounds. For 2,7-dibromo derivatives, bromination steps are integrated post-cyclization or during intermediate stages . A representative approach involves:

  • Formation of Pyridinium Salt: Reaction of 2-aminopyridine with phenacyl bromide generates a pyridinium intermediate .

  • Cyclization: Base-mediated intramolecular cyclization (e.g., using DBU) yields the imidazopyridine core .

  • Bromination: Electrophilic bromination at positions 2 and 7 using brominating agents like NBS or Br₂.

Green Chemistry Advances

Recent protocols emphasize sustainability. For example, Veer and Singh (2019) demonstrated DBU-catalyzed cyclization in aqueous ethanol, achieving yields of 65–94% for analogous 2-arylimidazo[1,2-a]pyridines . This method reduces reliance on volatile organic solvents, aligning with green chemistry principles .

Physicochemical Properties and Applications

Solubility and Stability

The compound’s low polarity (logP ≈ 2.8) limits aqueous solubility but enhances lipid membrane penetration, making it suitable for CNS-targeted therapies . Stability studies indicate degradation <5% under ambient conditions over six months.

Materials Science Applications

Bromine substituents enable Suzuki-Miyaura cross-coupling, facilitating incorporation into conjugated polymers for optoelectronics. Preliminary studies suggest utility in organic light-emitting diodes (OLEDs).

Future Research Directions

  • Targeted Drug Discovery: Structure-activity relationship (SAR) studies to optimize bromine positioning for enhanced pharmacokinetics .

  • Synthetic Scalability: Developing continuous-flow systems to improve yield and reduce waste in large-scale production .

  • Mechanistic Studies: Elucidating the role of ALDH1A3 inhibition in GBM and identifying off-target effects .

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